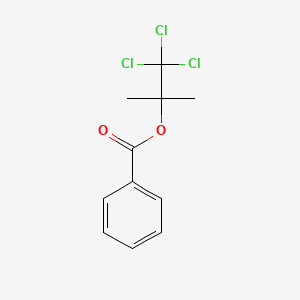
1,1,1-Trichloro-2-methylpropan-2-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichloro-2-methylpropan-2-yl benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a 1,1,1-trichloro-2-methylpropan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-2-methylpropan-2-yl benzoate typically involves the esterification of 1,1,1-Trichloro-2-methylpropan-2-ol with benzoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the ester product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-2-methylpropan-2-yl benzoate can undergo various types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a strong acid or base to yield 1,1,1-Trichloro-2-methylpropan-2-ol and benzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride, diethyl ether as solvent.
Substitution: Amines or thiols, organic solvents like ethanol or acetonitrile.
Major Products Formed
Hydrolysis: 1,1,1-Trichloro-2-methylpropan-2-ol and benzoic acid.
Reduction: 1,1,1-Trichloro-2-methylpropan-2-ol.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trichloro-2-methylpropan-2-yl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-2-methylpropan-2-yl benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 1,1,1-Trichloro-2-methylpropan-2-ol, which may interact with enzymes or receptors in biological systems. The trichloromethyl group can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives with potential biological activity.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2-methylpropan-2-ol: The parent alcohol from which the ester is derived.
1,1,1-Trichloro-2-methylpropan-2-yl acetate: Another ester with an acetate group instead of a benzoate group.
1,1,1-Trichloro-2-methylpropan-2-yl formate: An ester with a formate group.
Uniqueness
1,1,1-Trichloro-2-methylpropan-2-yl benzoate is unique due to the presence of the benzoate group, which imparts distinct chemical properties and potential applications compared to other esters of 1,1,1-Trichloro-2-methylpropan-2-ol. The benzoate group can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
59992-07-3 |
|---|---|
Molecular Formula |
C11H11Cl3O2 |
Molecular Weight |
281.6 g/mol |
IUPAC Name |
(1,1,1-trichloro-2-methylpropan-2-yl) benzoate |
InChI |
InChI=1S/C11H11Cl3O2/c1-10(2,11(12,13)14)16-9(15)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
WURVYXBIVSEGKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(Cl)(Cl)Cl)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















